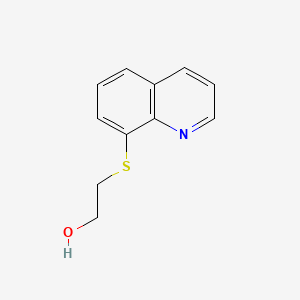

Ethanol, 2-(8-quinolylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethanol, 2-(8-quinolylthio)- is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, 2-(8-quinolylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(8-quinolylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group exhibits moderate nucleophilicity, enabling reactions with electrophiles or participation in transition metal-catalyzed cross-couplings:

-

Liebeskind–Srogl Cross-Coupling :

In Pd-catalyzed reactions, the thioether group acts as a leaving group, facilitating coupling with arylboronic acids. For example, analogous quinolinyl-thioether derivatives undergo cross-coupling to form biaryl structures under Pd catalysis (e.g., PdDppfCl₂) at 80–100°C, yielding products in 39–89% efficiency . -

Reaction with C-Nucleophiles :

The sulfur atom undergoes nucleophilic attack by carbanions (e.g., phenylacetonitrile), forming sulfides. Steric effects from the quinoline ring direct selectivity toward sulfur rather than carbon electrophilicity .

Oxidation Reactions

The thioether and ethanol groups are susceptible to oxidation:

-

Thioether Oxidation :

Treatment with H₂O₂ or peracids oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-). The ethanol group may concurrently oxidize to a ketone under strong conditions (e.g., K₂Cr₂O₇) . -

Ethanol Oxidation :

Secondary alcohols like the ethanol group in this compound are resistant to mild oxidants but form ketones with strong agents (e.g., CrO₃) .

Dehydration and Etherification

The ethanol group can undergo acid-catalyzed dehydration or etherification:

-

Dehydration to Alkene :

In the presence of H₂SO₄ or TsOH, the hydroxyl group is eliminated, forming a vinyl sulfide. This reaction competes with etherification . -

Ether Formation :

With excess ethanol under mild acidic conditions, intermolecular dehydration yields dialkyl ethers .

Coordination with Metal Complexes

The quinoline nitrogen and thioether sulfur serve as ligands for metal coordination:

-

Cu(II) Complexation :

Analogous thioether-quinoline compounds form stable complexes with Cu(II), influencing redox activity. For example, Cu(II)-quinoline-thioether complexes catalyze H₂O₂ activation .

Functionalization via Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

-

Pd-Catalyzed Coupling :

Microwave conditions (e.g., Pd(OAc)₂, 1,10-phenanthroline) reduce reaction times from hours to minutes while maintaining yields (e.g., 49% for 4a ) .

Biological Activity and Protein Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are notable:

Propriétés

Numéro CAS |

7545-91-7 |

|---|---|

Formule moléculaire |

C11H11NOS |

Poids moléculaire |

205.28 g/mol |

Nom IUPAC |

2-quinolin-8-ylsulfanylethanol |

InChI |

InChI=1S/C11H11NOS/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2 |

Clé InChI |

KMGAMTBRYJXNOT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)SCCO)N=CC=C2 |

SMILES canonique |

C1=CC2=C(C(=C1)SCCO)N=CC=C2 |

Key on ui other cas no. |

7545-91-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.